molecular formula C17H12Cl2N2O3 B2913647 1-(2,4-Dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione CAS No. 271254-73-0

1-(2,4-Dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione

Cat. No.: B2913647
CAS No.: 271254-73-0
M. Wt: 363.19
InChI Key: AODZDPYSLKVCFE-UHFFFAOYSA-N
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Description

1-(2,4-Dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring substituted with a 2,4-dichloroanilino group and a 4-methoxyphenyl group

Scientific Research Applications

1-(2,4-Dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.

Preparation Methods

The synthesis of 1-(2,4-Dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.

    Substitution Reactions: The 2,4-dichloroanilino group can be introduced through a nucleophilic substitution reaction, where 2,4-dichloroaniline reacts with a suitable pyrrole derivative.

    Methoxylation: The 4-methoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction, where a methoxy group is added to the phenyl ring.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the process.

Chemical Reactions Analysis

1-(2,4-Dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents can be introduced to the pyrrole or phenyl rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,4-Dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione can be compared with other pyrrole derivatives, such as:

    1-(2,4-Dichloroanilino)-3-phenylpyrrole-2,5-dione: Similar structure but lacks the methoxy group, which can affect its reactivity and applications.

    1-(2,4-Dichloroanilino)-3-(4-hydroxyphenyl)pyrrole-2,5-dione: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(2,4-dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c1-24-12-5-2-10(3-6-12)13-9-16(22)21(17(13)23)20-15-7-4-11(18)8-14(15)19/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODZDPYSLKVCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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